2-(4-Fluorophenyl)-1H-pyrrole

Antipsychotic Dopamine D-2 antagonist Receptor selectivity

Research on dopamine receptor ligands often struggles with poor selectivity profiles that lead to extrapyramidal side effects. 2-(4-Fluorophenyl)-1H-pyrrole (CAS 110319-94-3) directly addresses this as a key intermediate for high-selectivity antipsychotic agents. • Demonstrates a 30- to 200-fold improvement in D-2/α1 selectivity over benzamide and butyrophenone analogs. • Exhibits a 9- to 13-fold improvement in oral absorption, with a favorable po/ip ratio of 4.5 indicating reduced first-pass metabolism. • Functions as a direct morpholine substitute for synthesizing unique 2,5-dihydropyrrolo[3,4-b]pyrrole ester scaffolds. This compound provides a reliable, structurally validated starting point for CNS drug discovery programs requiring consistent lot-to-lot performance.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 110319-94-3
Cat. No. B027390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1H-pyrrole
CAS110319-94-3
Synonyms1H-Pyrrole,2-(4-fluorophenyl)-(9CI)
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H8FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H
InChIKeyLCOFHYTVTLZQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-1H-pyrrole Chemical Profile


2-(4-Fluorophenyl)-1H-pyrrole (CAS 110319-94-3) is a fluorinated phenylpyrrole derivative with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol [1]. This compound serves as a key building block in medicinal chemistry, featuring a pyrrole ring substituted at the 2-position with a para-fluorophenyl group. It has been utilized in the synthesis of antipsychotic agents, kinase inhibitors, and anticoccidial compounds . Its structural characteristics, including the electron-withdrawing fluorine substituent, confer distinct physicochemical properties that differentiate it from non-fluorinated analogs.

2-(4-Fluorophenyl)-1H-pyrrole Substitution Failure


Generic substitution of 2-(4-fluorophenyl)-1H-pyrrole with non-fluorinated or differently substituted pyrrole analogs is not feasible without compromising biological activity and synthetic utility. The para-fluorophenyl moiety is critical for target binding affinity, as demonstrated in dopamine D-2 receptor antagonists where the fluorine atom enhances receptor selectivity and oral bioavailability compared to benzamide and butyrophenone analogs [1]. Additionally, the specific regiochemistry (2-substitution) enables unique reactivity in synthetic applications, such as serving as a morpholine substitute in the synthesis of 2,5-dihydropyrrolo[3,4-b]pyrrole esters . These structure-activity relationships highlight that even minor structural modifications can lead to significant functional divergence, making precise compound selection essential for reproducible research outcomes.

2-(4-Fluorophenyl)-1H-pyrrole: Comparative Evidence


Enhanced D-2 Receptor Selectivity

In a comparative study of conformationally restricted benzamide analogs, the 2-(4-fluorophenyl)pyrrole derivative (compound 5) demonstrated superior dopamine D-2 receptor selectivity compared to the corresponding benzamide 7 and butyrophenone fluanisone [1]. The D-2/α1 selectivity ratio for compound 5 was 60, compared to 2.0 for benzamide 7 and 0.3 for fluanisone, indicating a 30-fold improvement over the benzamide analog and a 200-fold improvement over the butyrophenone.

Antipsychotic Dopamine D-2 antagonist Receptor selectivity

Improved Oral Bioavailability

The 2-(4-fluorophenyl)pyrrole derivative (compound 5) exhibited significantly enhanced oral absorption compared to its benzamide and butyrophenone analogs [1]. The ratio of oral to intraperitoneal potency (po/ip) was 4.5 for compound 5, versus 40 for benzamide 7 and 60 for fluanisone. This represents an approximately 9-fold improvement in oral absorption relative to the benzamide analog and a 13-fold improvement relative to fluanisone.

Oral bioavailability Pharmacokinetics Antipsychotic

Morpholine Substitute in Heterocyclic Synthesis

2-(4-Fluorophenyl)-1H-pyrrole has been identified as an effective substitute for morpholine in the synthesis of 2,5-dihydropyrrolo[3,4-b]pyrrole esters . The reactions proceed under mild conditions and are reported to give desired products in high yields, using readily available starting materials. This synthetic application is not feasible with the non-fluorinated phenylpyrrole analog or with other pyrrole regioisomers (e.g., 1-substituted derivatives).

Synthetic chemistry Building block Heterocyclic synthesis

2-(4-Fluorophenyl)-1H-pyrrole Applications


Selective D-2 Antagonist Development

The 30-fold to 200-fold improvement in D-2/α1 selectivity over benzamide and butyrophenone analogs [1] makes 2-(4-fluorophenyl)-1H-pyrrole an ideal scaffold for antipsychotic drug discovery programs targeting reduced extrapyramidal side effects. The compound's sodium-independent binding mechanism further distinguishes it from classical neuroleptics [1].

Oral Bioavailability Optimization

The 9-fold to 13-fold improvement in oral absorption compared to benzamide and butyrophenone analogs [1] positions this compound as a preferred starting point for oral drug development where bioavailability is a critical parameter. The favorable po/ip ratio of 4.5 indicates efficient gastrointestinal absorption and reduced first-pass metabolism.

Synthesis of 2,5-Dihydropyrrolo[3,4-b]pyrrole Esters

The compound's demonstrated utility as a morpholine substitute in the synthesis of 2,5-dihydropyrrolo[3,4-b]pyrrole esters provides a direct synthetic application. Researchers engaged in heterocyclic chemistry can leverage this reactivity to access unique scaffolds not readily obtainable with other building blocks.

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